

NODAGA-NHS mass spectrometry analysis validation

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Compound Focus: Nodaga-nhs

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Mass Spectrometry Analysis of NODAGA Conjugates

The table below summarizes experimental setups and key results from recent studies that used mass spectrometry to characterize **NODAGA-NHS** and its bioconjugates.

Conjugate Name	Instrumentation / Method	Key Results / Purpose of Analysis	Source
NODAGA-Pamidronic Acid	• LC-MS: LC Dionex Ultimate 3000 with ESI-MS	• MSn: Triple TOF 5600 (AB Sciex) with ESI and Q-TOF Confirmed successful conjugation and molecular structure. [1]	
NODAGA-exendin-4	• Validation: UV-Radio-HPLC method following ICH guidelines	• Parameters: Specificity, linearity, precision, accuracy Linear range: 5–0.75 µg/mL ($R^2 = 0.999$). Validated for chemical/radiochemical purity. [2]	
NODAGA-PCA (Procainamide)	• System: Analytical RP-HPLC	• Confirmation: ESI-MS (Shimadzu LCMS IT-TOF) Structural confirmation of the NODAGA-PCA conjugate. [3]	
NODAGA-NM-01 (Nanobody)		Method implied but not detailed in provided context. Confirmed successful conjugation of chelator to nanobody. [4]	
Siglec-9 peptide	• System: Agilent InfinityLab LC/MSD XT	• Settings: ESI+, scan range m/z 250-2500, direct infusion Assessed peptide chemical stability after thermal treatment. [5]	

Detailed Experimental Protocols

Here is a deeper dive into the methodologies employed in these studies, which can serve as a protocol reference.

1. Sample Preparation and Conjugation

- The conjugation of **NODAGA-NHS** to a target molecule (like pamidronic acid or procainamide) typically occurs in a mild basic buffer (e.g., sodium carbonate buffer, pH 8.5-9.0) [3].
- The reaction mixture is often purified post-conjugation using **semi-preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)** to isolate the desired conjugate from unreacted starting materials [3] [6]. The purified fraction is then lyophilized for storage.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

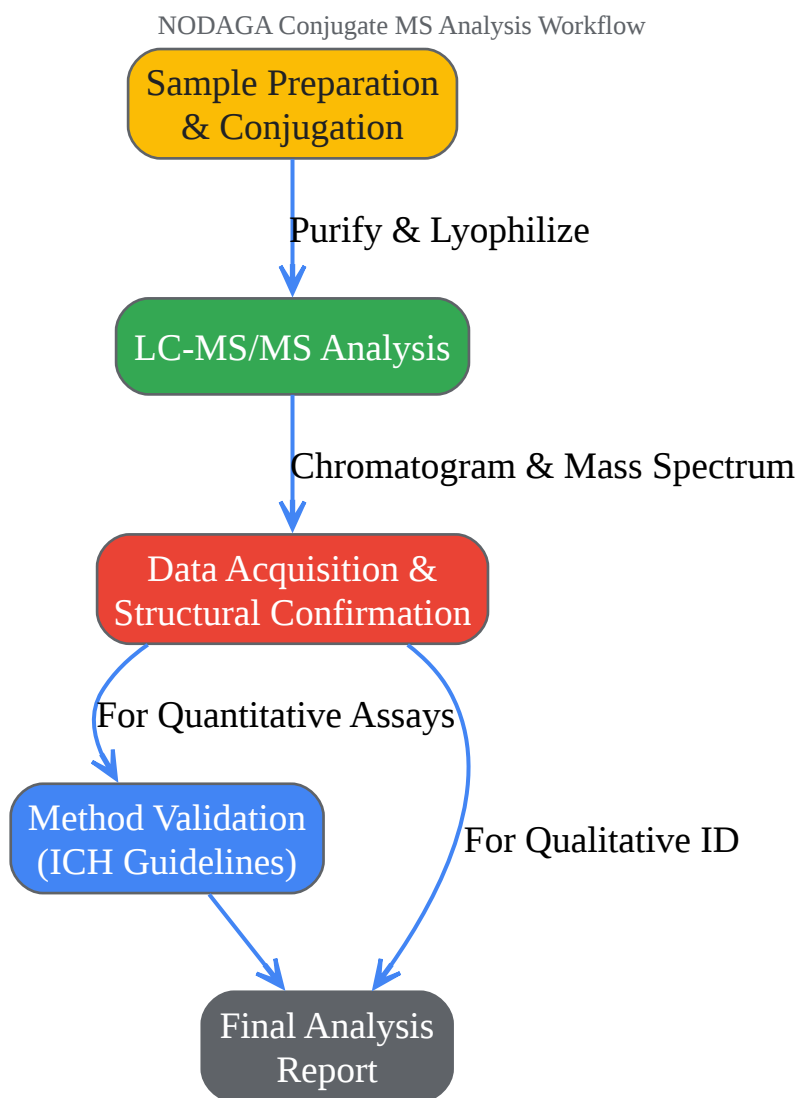
- **Chromatography:** An analytical **RP-HPLC** system with a C18 column is standard. Mobile phases often consist of water and acetonitrile, both modified with 0.1% formic acid or trifluoroacetic acid (TFA) to assist ionization and separation [1] [3].
- **Mass Detection:** An **Electrospray Ionization (ESI)** source is most commonly used, typically in positive ion mode. The mass analyzer can be a **Time-of-Flight (TOF)** for accurate mass measurement or a **Q-TOF** for tandem MS (MSn) capabilities to elucidate fragmentation patterns and confirm structure [1].

3. Method Validation (Following ICH Guidelines) For quantitative analysis, such as determining chemical purity, a rigorous validation is essential. Key assessed parameters include [2]:

- **Specificity:** Ability to unequivocally assess the analyte in the presence of other components.
- **Linearity:** Demonstration that the test results are directly proportional to the analyte concentration. A correlation coefficient (R^2) of ≥ 0.99 is expected [2].
- **Precision:** Degree of repeatability of the measurements, expressed as Coefficient of Variation (CV%). An average **CV% < 2%** is an example of an acceptance criterion [2].
- **Accuracy:** Closeness of the measured value to the true value.

Workflow for Conjugate Analysis & Validation

The diagram below outlines the key steps for the mass spectrometry analysis and validation of a NODAGA-conjugated molecule.



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Key Insights for Researchers

- **Confirm Conjugation Success:** MS analysis is primarily used to verify the identity and molecular weight of the final NODAGA-biomolecule conjugate, confirming successful synthesis [1] [3].
- **Ensure Radiopharmaceutical Quality:** When the conjugate is a precursor for a radiotracer, validated methods are crucial for batch quality control, ensuring the chemical and radiochemical purity of the final product before patient administration [2].
- **Assess Stability:** MS can be used to monitor the stability of the conjugate or the parent molecule under various conditions, such as thermal stress [5].

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